molecular formula C18H20N2O2S2 B2605238 N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide CAS No. 1047-89-8

N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide

Cat. No.: B2605238
CAS No.: 1047-89-8
M. Wt: 360.49
InChI Key: CKLGVUKJLYCCKB-UHFFFAOYSA-N
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Description

N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide is a structurally complex compound characterized by a propanamide backbone substituted with a phenyl group at the nitrogen atom and a disulfide-linked ethylcarbamoylphenyl moiety. This compound’s synthesis likely involves multi-step reactions, including carbamoylation and disulfide bond formation, as inferred from analogous synthetic pathways in related propanamide derivatives .

Properties

IUPAC Name

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)11-13-23-24-14-12-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGVUKJLYCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide typically involves multiple steps. One common method includes the reaction of N-phenylpropanamide with a disulfide compound under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the disulfide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens (e.g., Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with disulfide linkages, similar to N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide, can exhibit significant anticancer properties. Disulfides are known to affect cellular redox states, which can influence cancer cell proliferation and apoptosis. A study demonstrated that derivatives of disulfide compounds showed promising results in inhibiting tumor growth in various cancer models, highlighting the potential of this compound as a candidate for further development in cancer therapy .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. The compound's ability to interact with thiol groups in proteins suggests it could alter the activity of key enzymes involved in these pathways .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Compounds containing disulfide bonds can act as radical scavengers, thus protecting cells from oxidative stress. In vitro studies have shown that similar compounds can reduce markers of oxidative damage in human cell lines .

Drug Development

Formulation Studies
The compound's unique structure allows for the exploration of novel formulations, particularly in drug delivery systems. Its hydrophobic nature combined with potential bioactivity makes it a suitable candidate for incorporation into lipid-based delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Case Study: Antibody Drug Conjugates
In recent research, this compound has been explored as a linker in antibody-drug conjugates (ADCs). The disulfide bond can be cleaved under reducing conditions found in tumor microenvironments, facilitating targeted drug release directly at the site of action . This strategy has shown promise in preclinical models for improving therapeutic efficacy while minimizing systemic toxicity.

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity through modulation of redox states ,
Antioxidant PropertiesRadical scavenging ability reducing oxidative stress
Drug DevelopmentPotential use in lipid-based drug delivery systems
Antibody Drug ConjugatesLinker for targeted drug delivery in ADCs

Mechanism of Action

The mechanism by which N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing the activity of proteins and other biomolecules. The phenyl and carbamoyl groups may also interact with specific binding sites, modulating biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related propanamide derivatives, focusing on structural motifs, synthesis, and biological relevance. Data are compiled from peer-reviewed studies and patent literature.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Highlights Biological/Physicochemical Properties References
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide Propanamide backbone, disulfide bond, phenylcarbamoyl group Likely involves carbamoylation and disulfide coupling (similar to ) High polarity due to carbamoyl groups; redox-sensitive
N-[(phenylcarbamoyl)amino]-3-[(4-sulfamoylphenyl)amino]propanamide (20) Propanamide backbone, sulfamoylphenyl, phenylcarbamoyl Hydrazide + phenyl isocyanate in propan-2-ol Anticancer potential (sulfonamide moiety enhances solubility)
(S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives Chiral propanamide, methoxynaphthyl, substituted ethyl N,N'-dicyclohexylcarbodiimide (DCC) coupling Non-ulcerogenic anti-inflammatory agents
Bicalutamide-related substances (e.g., hydroxy-methylpropanamide derivatives) Propanamide with hydroxy and sulfonyl groups Sulfonylation and hydroxylation steps Androgen receptor antagonists; improved metabolic stability
N-benzyl-3-(pyridin-4-ylformohydrazido)propanamide Propanamide with pyridinyl and benzyl groups Hydrazide coupling Metabolite with potential CNS activity

Key Findings

Structural Diversity: The target compound’s disulfide bond distinguishes it from sulfonamide- or hydroxyl-substituted analogs (e.g., bicalutamide derivatives ). This bond may confer redox activity, enabling applications in drug delivery or enzyme inhibition.

Synthesis Complexity :

  • The disulfide bond formation in the target compound likely requires controlled oxidative conditions, contrasting with simpler carbodiimide-mediated couplings in anti-inflammatory propanamides .

Biological Relevance: Unlike N-[(phenylcarbamoyl)amino]-3-[(4-sulfamoylphenyl)amino]propanamide (20) , which emphasizes sulfonamide-driven solubility and antitumor activity, the target compound’s disulfide bond may prioritize intracellular glutathione-mediated activation. Bicalutamide derivatives exhibit metabolic stability due to sulfonyl and hydroxyl groups, whereas the disulfide in the target compound may reduce stability under reductive conditions.

Physicochemical Properties: The phenylcarbamoyl group enhances hydrophobicity compared to pyridinyl or sulfamoyl substituents .

Biological Activity

N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]disulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of disulfide bonds and the introduction of phenylcarbamoyl groups. The detailed synthetic pathway is crucial for understanding its biological activity as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing disulfanyl moieties can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]...MCF-715.0
3-(4-(2-morpholinoethoxy)phenyl)...MCF-712.5
1-(4-methoxyphenyl)-3-(3-(2-morpholino...MCF-710.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]...Staphylococcus aureus32 µg/mL
N-phenyl-3-{[2-(phenylcarbamoyl)ethyl]...Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and differentiation in cancer cells .
  • Disruption of Cellular Redox Balance : The disulfide bond in the compound may play a role in redox signaling within cells, affecting pathways related to oxidative stress and apoptosis.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Case Study 1 : A study involving a derivative showed significant tumor reduction in xenograft models when treated with the compound, indicating its potential for therapeutic use in oncology .
  • Case Study 2 : Another investigation revealed that the compound exhibited lower toxicity towards normal cells compared to traditional chemotherapeutics like Tamoxifen, suggesting a favorable therapeutic index .

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